molecular formula C14H17NO4S B2555428 N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide CAS No. 1795302-18-9

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2555428
CAS No.: 1795302-18-9
M. Wt: 295.35
InChI Key: KGGDFKNBLWJSOR-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a propyl chain, and a methoxybenzenesulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan ring and the subsequent attachment of the propyl chain. The final step involves the sulfonation of the methoxybenzene ring. Common reagents used in these reactions include furan, propyl halides, and sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted benzenesulfonamides. These products can be further utilized in different applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group play critical roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its binding affinity and interaction dynamics are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the furan ring and the methoxybenzenesulfonamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11(9-12-7-8-19-10-12)15-20(16,17)14-6-4-3-5-13(14)18-2/h3-8,10-11,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGDFKNBLWJSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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